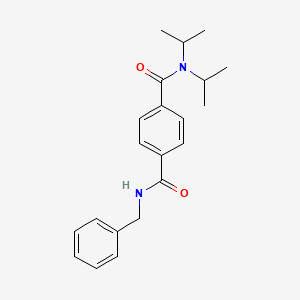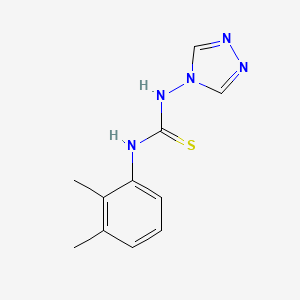
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone, also known as DIBOM, is a chemical compound that has been studied for its potential applications in scientific research. DIBOM is a benzimidazole derivative that has shown promising results in various studies, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone is not fully understood, but it has been proposed that (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone works by inhibiting certain signaling pathways that are involved in cancer cell proliferation and inflammation. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has been shown to inhibit the expression of various proteins that are involved in cell cycle regulation and inflammation, such as cyclin D1 and COX-2.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone in lab experiments is its potent anticancer and anti-inflammatory activities. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has also been shown to have low toxicity, which makes it a promising candidate for further development. However, one limitation of using (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone. One potential area of research is the development of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone derivatives with improved solubility and bioavailability. Another area of research is the investigation of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone's potential use in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone and its potential use in treating neurodegenerative diseases.
合成法
The synthesis of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone involves the reaction of 1-isopropyl-2-aminobenzimidazole with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has been studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has shown significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has also been studied for its potential use in treating inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has shown potential in treating neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)21-15-8-6-5-7-14(15)20-19(21)18(22)13-9-10-16(23-3)17(11-13)24-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPQCPKHLVRFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,5R*)-N-[3-(4-chlorophenyl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5598067.png)

![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)
![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)
![2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide](/img/structure/B5598113.png)
![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5598123.png)

![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5598170.png)
![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)
![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)
![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)